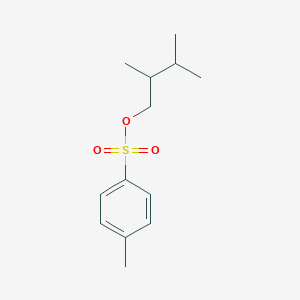
2,3-Dimethylbutyl 4-methylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethylbutyl 4-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. Sulfonates are esters or salts of sulfonic acids and are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound features a benzene ring substituted with a sulfonate group and a 2,3-dimethylbutyl chain, making it a unique and versatile molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylbutyl 4-methylbenzene-1-sulfonate typically involves the sulfonation of 4-methylbenzenesulfonyl chloride with 2,3-dimethylbutanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the sulfonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
化学反应分析
Types of Reactions
2,3-Dimethylbutyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of sulfides or other reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, alcohols, or thiols. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation with potassium permanganate can produce a sulfonic acid.
科学研究应用
2,3-Dimethylbutyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as a building block for more complex molecules.
Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals.
作用机制
The mechanism of action of 2,3-Dimethylbutyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonate group can form strong ionic interactions with positively charged sites on proteins, leading to inhibition or activation of enzymatic activity. The 2,3-dimethylbutyl chain provides hydrophobic interactions that can enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Methylbenzenesulfonate: Lacks the 2,3-dimethylbutyl chain, making it less hydrophobic.
2,3-Dimethylbutyl Sulfate: Contains a sulfate group instead of a sulfonate, leading to different reactivity and properties.
4-Methylbenzenesulfonamide: Has an amide group instead of an ester, affecting its chemical behavior and applications.
Uniqueness
2,3-Dimethylbutyl 4-methylbenzene-1-sulfonate is unique due to its combination of a sulfonate group and a 2,3-dimethylbutyl chain. This structure imparts specific chemical and physical properties, such as enhanced hydrophobicity and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C13H20O3S |
|---|---|
分子量 |
256.36 g/mol |
IUPAC 名称 |
2,3-dimethylbutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H20O3S/c1-10(2)12(4)9-16-17(14,15)13-7-5-11(3)6-8-13/h5-8,10,12H,9H2,1-4H3 |
InChI 键 |
HQQZUCCCELHFLM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















